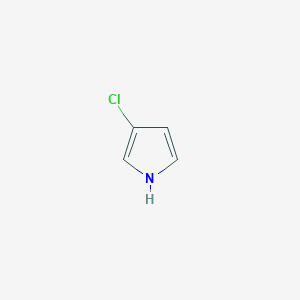

3-Chloro-1H-pyrrole

Übersicht

Beschreibung

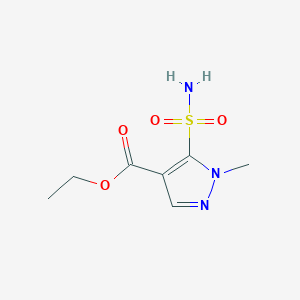

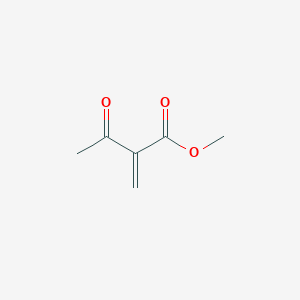

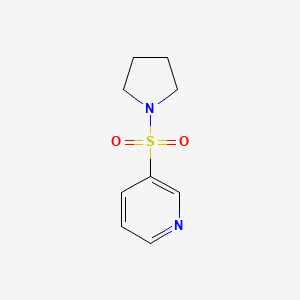

3-Chloro-1H-pyrrole is a chemical compound with the molecular formula C4H4ClN . It is a type of pyrrole, which is a five-membered aromatic heterocycle, like furan and thiophene .

Synthesis Analysis

The synthesis of pyrroles has been a significant area of research due to their remarkable biological activities and applications in pharmaceuticals . Various synthetic procedures have been developed, including the [3 + 2] cycloaddition reaction . The Paal-Knorr Pyrrole Synthesis is a notable method that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing one nitrogen atom and four carbon atoms . The chlorine atom is attached to one of the carbon atoms .

Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .

Physical and Chemical Properties Analysis

The average mass of this compound is 101.534 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Heterocyclic Compounds

Research has focused on synthesizing new heterocyclic molecules incorporating pyrrole units, demonstrating the importance of such structures in developing novel compounds with potential applications in drug discovery and materials science. For example, Murthy et al. (2017) synthesized and characterized a new molecule, exploring its reactivity and potential in non-linear optics and as a lead compound for anti-cancer drugs. This study underscores the versatility of pyrrole derivatives in contributing to various scientific fields, including medicine and materials engineering Murthy et al., 2017.

Advancements in Multicomponent Reactions

The synthesis of pyrrole derivatives through multicomponent reactions has been a focus, highlighting the efficiency and environmental benefits of these methods. Estévez et al. (2014) provided an update on the progress in synthesizing pyrroles, a testament to the ongoing interest and advancements in efficiently creating functionalized pyrrole derivatives for various applications Estévez, Villacampa, & Menéndez, 2014.

Development of Conductive Polymers

Pyrrole and its chlorinated derivatives have been investigated for their potential in forming conductive polymers. Omrani and Sabzyan (2005) conducted a theoretical study on chloropyrroles as monomers for new conductive polymers, revealing their suitability for electropolymerization and their implications in electronic and structural properties Omrani & Sabzyan, 2005.

Pyrrole-Based Sensors and Materials

Research has also extended to the development of pyrrole-based materials for sensing applications. For instance, the synthesis of graft copolymers incorporating pyrrole and studies of their gas and vapor sensing capabilities highlight the utility of pyrrole derivatives in creating sensitive and specific detectors for various substances Hosseini & Entezami, 2003.

Catalysis and Synthesis

Pyrrole derivatives have played a significant role in catalysis, with methodologies developed for their synthesis contributing to the field of organic chemistry. Innovative approaches to creating pyrroles, such as the cycloisomerization of alpha-aminoallenes to 3-pyrrolines, underscore the versatility and utility of pyrrole derivatives in synthesizing complex organic molecules Morita & Krause, 2004.

Wirkmechanismus

While the specific mechanism of action for 3-Chloro-1H-pyrrole is not mentioned in the retrieved papers, pyrrole-containing compounds are known to exhibit diverse biological activities . They can inhibit enzymes like hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase , and some compounds have been found to be competitive inhibitors of EGFR and VEGFR .

Safety and Hazards

While specific safety data for 3-Chloro-1H-pyrrole was not found, pyrroles in general can form explosive mixtures with air and their vapors may travel to a source of ignition and flash back . Containers may explode when heated and thermal decomposition can lead to the release of irritating gases and vapors .

Zukünftige Richtungen

Pyrrole and its derivatives continue to be a hot topic in current research due to their diverse therapeutic applications . Future research may focus on exploring this skeleton to its maximum potential against several diseases or disorders . Additionally, new synthetic procedures and organocatalytic approaches are being developed for the construction of pyrroles .

Eigenschaften

IUPAC Name |

3-chloro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN/c5-4-1-2-6-3-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUOHRSINXUJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511395 | |

| Record name | 3-Chloro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69624-11-9 | |

| Record name | 3-Chloro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the synthesis of 3-chloro-1H-pyrrole-2,4-dicarboxaldehyde described in the research?

A1: The research [] highlights a one-pot synthesis method for this compound-2,4-dicarboxaldehyde using Vilsmeier reagent (DMF/POCl3) and N-carboxymethyl beta-alanine. This approach simplifies the synthetic process and represents a potentially efficient route to this specific this compound derivative.

Q2: Are there other synthetic routes to obtain similar this compound derivatives?

A2: Yes, the research also demonstrates the synthesis of 3-chloro-1H-indole-2-carboxaldehydes, structurally similar to this compound, using substituted 2-[(carboxymethyl)amino]benzoic acids and Vilsmeier reagent []. This suggests the Vilsmeier reagent could be a versatile tool for synthesizing various 3-chloro-substituted heterocyclic compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromothieno[3,2-b]pyridine](/img/structure/B1590167.png)